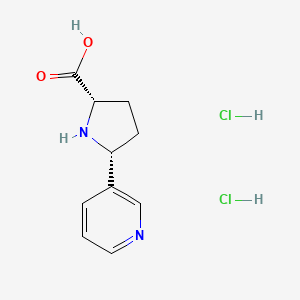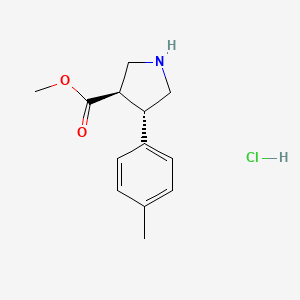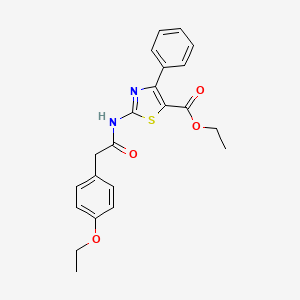
(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable pyrrolidine derivative.
Formation of the Pyrrolidine Ring: This step involves the cyclization of the starting materials under controlled conditions, often using a catalyst to facilitate the reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis.
Chirality Induction: The desired stereochemistry is achieved using chiral catalysts or chiral auxiliaries.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride is widely used in scientific research, particularly in:
Medicinal Chemistry: As an intermediate in the synthesis of drugs targeting neurological disorders.
Biological Studies: To study the interaction of chiral compounds with biological systems.
Industrial Chemistry: In the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors in the body.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride: Similar structure but different stereochemistry.
(2R,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride: Another stereoisomer with distinct properties.
Uniqueness
(2S,5R)-5-Pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its stereoisomers. This makes it particularly valuable in the development of chiral drugs.
Properties
IUPAC Name |
(2S,5R)-5-pyridin-3-ylpyrrolidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7;;/h1-2,5-6,8-9,12H,3-4H2,(H,13,14);2*1H/t8-,9+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHBMIXPKPLTLR-BPRGXCPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CN=CC=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CN=CC=C2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Methylpiperazine-1-carbonyl)cyclopentyl]but-2-ynamide](/img/structure/B2909129.png)
![N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2909130.png)


![(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanehydrazide](/img/structure/B2909133.png)
![3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2909136.png)
![8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2909137.png)
![8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909139.png)
![1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2909140.png)


![2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2909146.png)
